molecular formula C16H13N5O B12605929 3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile CAS No. 917759-66-1

3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile

Cat. No.: B12605929
CAS No.: 917759-66-1
M. Wt: 291.31 g/mol
InChI Key: HQKFEWOTBSXYHP-UHFFFAOYSA-N
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Description

3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is a heterocyclic compound that features a pyridopyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyridopyrimidine ring system. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions can yield the desired pyridopyrimidine intermediate.

    Functionalization: The introduction of the benzonitrile group can be achieved through a nucleophilic substitution reaction. This involves reacting the pyridopyrimidine intermediate with a suitable benzonitrile derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be tailored to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring and have shown potential as kinase inhibitors.

Uniqueness

3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ethoxy and amino groups provide sites for further functionalization, enhancing its versatility in synthetic and medicinal chemistry.

Properties

CAS No.

917759-66-1

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

3-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile

InChI

InChI=1S/C16H13N5O/c1-2-22-15-14-13(20-16(18)21-15)7-6-12(19-14)11-5-3-4-10(8-11)9-17/h3-8H,2H2,1H3,(H2,18,20,21)

InChI Key

HQKFEWOTBSXYHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC(=C3)C#N)N

Origin of Product

United States

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